4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
Overview
Description
4,5-Dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is a complex organic compound characterized by its bromine, nitro, and thiophene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene carboxamide core. This is followed by the introduction of bromine atoms and the nitro group on the pyrazole ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective addition of functional groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: The compound is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets. The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: This compound shares structural similarities but has a different heterocyclic core.
4,5-Dibromo-N-(2-pyridin-2-ylethyl)-2-thiophenecarboxamide: Another related compound with a pyridine group instead of pyrazole.
Uniqueness: 4,5-Dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is unique due to its combination of bromine, nitro, and thiophene groups, which confer distinct chemical properties and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4,5-dibromo-N-[2-(4-nitropyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4O3S/c11-7-3-8(20-9(7)12)10(17)13-1-2-15-5-6(4-14-15)16(18)19/h3-5H,1-2H2,(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCDQJOWPLNXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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